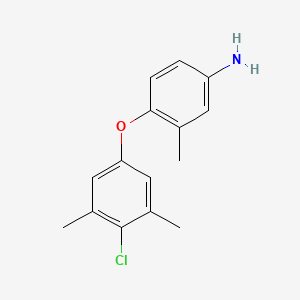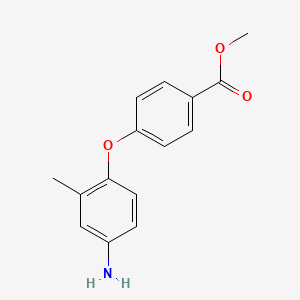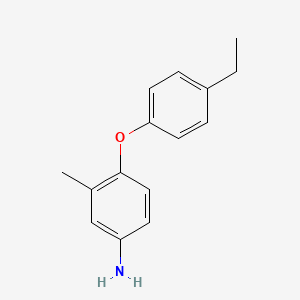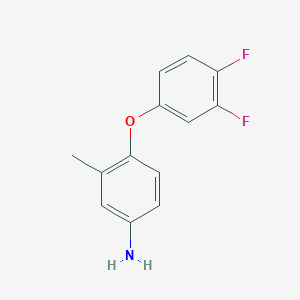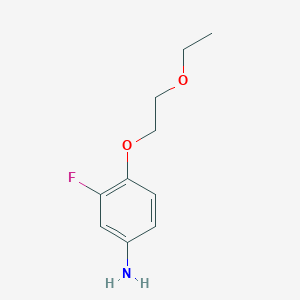
4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine
Übersicht
Beschreibung
4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine is a useful research compound. Its molecular formula is C13H11ClFNO and its molecular weight is 251.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoroionophores Development
Researchers have developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives. These compounds exhibit spectral diversity when interacting with various metal cations, demonstrating their potential in metal ion sensing and cellular metal staining. This research highlights the applicability of fluoroionophores in both organic and semi-aqueous solutions, specifically for the chelation of Zn^2+ and Cd^2+, offering insights into their use in general fluorescence and ratio fluorescence methods for metal detection in biological systems (Hong et al., 2012).
Intermolecular Interactions Analysis
The study on derivatives of 1,2,4-triazoles synthesizes and characterizes biologically active compounds, including a fluoro derivative. It explores their crystal structures and various intermolecular interactions, such as C–H⋯O and lp⋯π, providing valuable information for the design and synthesis of new compounds with enhanced biological activities (Shukla et al., 2014).
Synthesis and Spectral Analysis
Research into the synthesis, spectral analysis, and quantum chemical studies of specific chloro and fluoro derivatives has been conducted. This research contributes to understanding the molecular geometry, chemical reactivity, and electronic properties of these compounds, offering potential applications in developing new materials and chemicals with specific optical or electronic properties (Satheeshkumar et al., 2017).
Chemosensor Development
The creation of selective and colorimetric fluoride chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups illustrates the potential of such compounds in environmental and biological sensing applications. These sensors demonstrate a specific response to fluoride ions, suggesting their use in detecting fluoride levels in various settings (Ma et al., 2013).
Antimicrobial Agent Evaluation
The design, synthesis, and evaluation of chalcones as anti-microbial agents, including specific chloro and fluoro derivatives, showcase their potential in creating new antimicrobial treatments. This research indicates their efficacy against various microorganisms, contributing to the development of novel antimicrobial agents with potential applications in healthcare (Manivannan, 2020).
Eigenschaften
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOKRJAHTGPMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



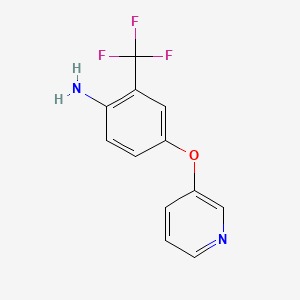

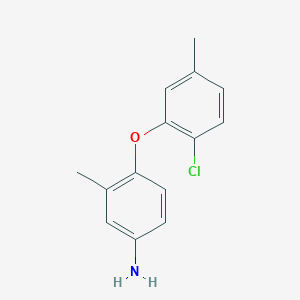
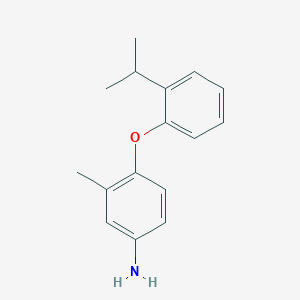


![4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3172766.png)

